5-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
5-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 5-ethyl-3-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process includes the careful handling of chlorosulfonic acid and the use of appropriate safety measures to prevent any hazardous incidents .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
5-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . This interaction can affect various biochemical pathways and result in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1H-pyrazole-4-sulfonyl chloride
- 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3-methyl-5-(o-tolylamino)-1H-pyrazole-4-carboxylic acid
Uniqueness
5-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups on the pyrazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
1346270-07-2 |
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Molecular Formula |
C6H9ClN2O2S |
Molecular Weight |
208.67 g/mol |
IUPAC Name |
3-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClN2O2S/c1-3-5-6(12(7,10)11)4(2)8-9-5/h3H2,1-2H3,(H,8,9) |
InChI Key |
DPRRCEJMMBFNPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC(=C1S(=O)(=O)Cl)C |
Purity |
95 |
Origin of Product |
United States |
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